PDE4 Isoform Selectivity: Balanced Inhibitory Index vs. Rolipram
LASSBio-448 inhibits recombinant human PDE4A with an IC50 of 0.7 ± 0.07 µM, compared to rolipram's IC50 of 0.3 ± 0.03 µM in the same IMAP fluorescence polarization assay [1]. Despite modestly lower potency against PDE4A, LASSBio-448 displays a significantly better inhibitory index for PDE4D/PDE4A and PDE4D/PDE4B, indicating a more balanced engagement across asthma‑relevant isoforms without the PDE4D‑skewed selectivity that correlates with emesis [1].
| Evidence Dimension | PDE4A IC50 and PDE4D/PDE4A–PDE4B inhibitory index |
|---|---|
| Target Compound Data | IC50 (PDE4A) = 0.7 ± 0.07 µM; improved PDE4D/PDE4A and PDE4D/PDE4B index vs. rolipram |
| Comparator Or Baseline | Rolipram: IC50 (PDE4A) = 0.3 ± 0.03 µM; inferior PDE4D/PDE4A and PDE4D/PDE4B index |
| Quantified Difference | 2.3‑fold lower PDE4A potency but qualitatively superior isoform balance |
| Conditions | Recombinant human PDE4 isoforms, IMAP fluorescence polarization protocol |
Why This Matters
A balanced PDE4 isoform profile is critical for achieving anti‑inflammatory efficacy while minimizing emesis, making LASSBio-448 a safer tool compound for preclinical asthma models.
- [1] Nunes IKC, et al. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE. 2016;11(10):e0162895. Table 3. View Source
